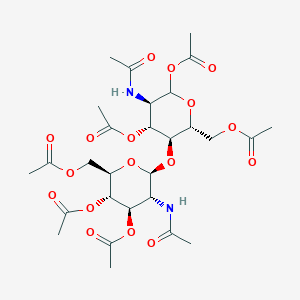
Chitobiose octaacetate
説明
Chitobiose octaacetate (CBO) is a unique carbohydrate molecule composed of two glucose molecules joined together by a glycosidic bond. It is a linear, α-1,4-linked disaccharide with an octaacetyl group attached to the C-2 position of the glucose unit. CBO is a naturally occurring molecule that is found in a variety of organisms, including bacteria, fungi, and plants. It is also used in a variety of laboratory experiments and has a number of applications in scientific research.
科学的研究の応用
- Antioxidant Activity : Chitobiose Octaacetate exhibits antioxidant properties, which can help protect cells from oxidative stress and reduce damage caused by free radicals .
- Anti-Inflammatory Effects : Research suggests that Chitobiose Octaacetate may have anti-inflammatory effects, making it relevant for conditions involving inflammation .
- Blood-Brain Barrier Penetration : Chitobiose Octaacetate can cross the blood-brain barrier, potentially enabling drug delivery to the central nervous system .
- Enzymatic Preparation : Researchers are investigating enzymatic methods for synthesizing Chitobiose Octaacetate. Understanding the enzymatic pathways can enhance its production .
- Oral Bioavailability : Studies have explored the pharmacokinetics of Chitobiose Octaacetate after oral administration. Its low oral bioavailability (0.32%–0.52%) informs drug formulation strategies .
- Potential Drug Carrier : Due to its biocompatibility and tissue distribution, Chitobiose Octaacetate could be used as a drug carrier .
- Plant Defense : Chitobiose Octaacetate mimics chitin fragments found in plant cell walls. It may play a role in plant defense mechanisms against pathogens .
Biomedical Applications
Biotechnology and Enzyme Research
Pharmaceuticals and Drug Delivery
Agriculture and Plant Health
作用機序
Target of Action
Chitobiose octaacetate is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin . Chitin is a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons . The primary targets of chitobiose octaacetate are enzymes involved in the metabolism of chitin, such as chitinases and chitobiases .
Mode of Action
Chitobiose octaacetate interacts with its targets by serving as a substrate for these enzymes. For instance, chitinases catalyze the breakdown of β-1,4 glycosidic bonds in chitin and chitooligosaccharides . The mode of action of chitobiose octaacetate is likely similar to that of chitobiose, involving an acid-base reaction mechanism . In this mechanism, one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar amido group of the sugar in a substrate-assisted reaction .
Biochemical Pathways
The action of chitobiose octaacetate affects the biochemical pathways involved in chitin metabolism. Chitinases and chitobiases, which are the primary targets of chitobiose octaacetate, play essential roles in the turnover and modifications of chitin . These enzymes are involved in the degradation of chitin into chitobiose and other chitooligosaccharides, which can then be further metabolized or used in various physiological processes .
Pharmacokinetics
Chitobiose octaacetate, like chitobiose and chitotriose, can be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats . After absorption, these compounds are rapidly eliminated, with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . These pharmacokinetic properties influence the bioavailability and efficacy of chitobiose octaacetate.
Result of Action
The molecular and cellular effects of chitobiose octaacetate’s action are likely related to its role in chitin metabolism. By serving as a substrate for chitinases and chitobiases, chitobiose octaacetate can influence the turnover and modifications of chitin, potentially affecting various physiological processes in organisms that rely on chitin for structural support .
Action Environment
The action, efficacy, and stability of chitobiose octaacetate can be influenced by various environmental factors. For instance, the activity of chitinases, one of the primary targets of chitobiose octaacetate, can be affected by factors such as pH and temperature . Therefore, the environment in which chitobiose octaacetate is used can have a significant impact on its action and efficacy.
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-NCBZWLQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11072451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?
A1: Chitobiose octaacetate is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].
Q2: Can you describe a novel method for synthesizing chitobiose octaacetate as highlighted in the research?
A2: Yes, one of the papers [, ] describes a new approach to synthesizing chitobiose octaacetate. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield chitobiose octaacetate.
Q3: How is chitobiose octaacetate utilized in synthesizing more complex structures?
A3: The research [] demonstrates the use of chitobiose octaacetate in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of chitobiose octaacetate to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



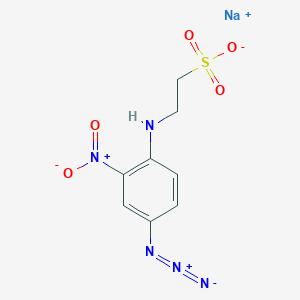
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

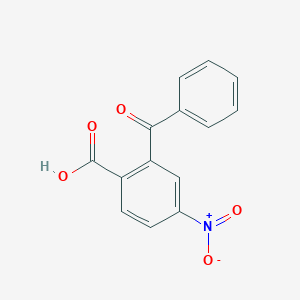
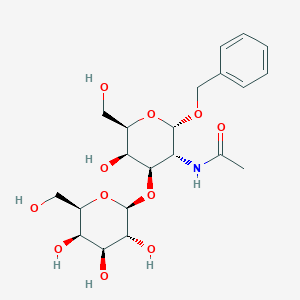
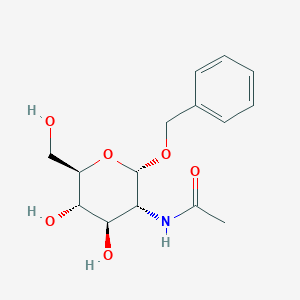

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

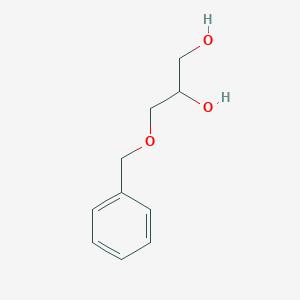

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)